12,12,12-Trifluorododecane-1-thiol

Catalog No.
S3328614
CAS No.
168703-96-6
M.F
C12H23F3S
M. Wt
256.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12,12,12-Trifluorododecane-1-thiol

CAS Number

168703-96-6

Product Name

12,12,12-Trifluorododecane-1-thiol

IUPAC Name

12,12,12-trifluorododecane-1-thiol

Molecular Formula

C12H23F3S

Molecular Weight

256.37 g/mol

InChI

InChI=1S/C12H23F3S/c13-12(14,15)10-8-6-4-2-1-3-5-7-9-11-16/h16H,1-11H2

InChI Key

XRZJJAVEQZDUMB-UHFFFAOYSA-N

SMILES

C(CCCCCC(F)(F)F)CCCCCS

Canonical SMILES

C(CCCCCC(F)(F)F)CCCCCS

12,12,12-Trifluorododecane-1-thiol, also known as perfluorododecanethiol, is a synthetic organofluorine compound classified within the family of perfluoroalkyl thiols. Its molecular structure features a perfluorinated dodecyl chain (C12F23) linked to a thiol group (SH). This unique configuration imparts distinctive physical and chemical properties, making it an intriguing subject for various scientific investigations. The trifluorinated nature of the compound enhances its hydrophobic characteristics and stability, which are critical for applications in surface modification and catalysis.

Surface Modification

Surface modification involves altering the properties of a material's surface. Researchers explore trifluorododecanethiol for its potential to modify surfaces due to the presence of both the perfluorinated tail (three fluorine atoms) and the thiol group []. The perfluorinated tail can interact with hydrophobic (water-repelling) moieties on a surface, while the thiol group can form strong chemical bonds with certain metals like gold []. This ability to bind to both surfaces makes trifluorododecanethiol a potential candidate for creating self-assembled monolayers (SAMs) []. SAMs are ordered assemblies of molecules on a surface that can modify the surface's properties like wettability, friction, and adhesion [].

Catalysis

Catalysis is the process of accelerating a chemical reaction using a catalyst. Trifluorododecanethiol is being explored as a potential catalyst due to its ability to bind to metals and influence their reactivity []. The thiol group can bond to a metal catalyst, and the perfluorinated tail can create a specific environment around the metal that affects how it interacts with reactant molecules []. This tailored environment could potentially improve the efficiency or selectivity of certain catalytic reactions.

The chemical behavior of 12,12,12-Trifluorododecane-1-thiol is primarily influenced by the presence of the thiol group. Thiols generally participate in several key reactions:

  • Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids. For example:
    2RSH+Br2RSSR+2HBr2R−SH+Br_2\rightarrow R−S−S−R+2HBr
    RSH+3H2O2RSO3H+3H2OR−SH+3H_2O_2\rightarrow RSO_3H+3H_2O
  • Thiol-Disulfide Exchange: This reaction is significant in biological systems and involves the exchange of thiol groups between molecules.
  • Metal Complexation: The thiol group can form strong bonds with metal ions, leading to the formation of metal thiolate complexes, which are important in catalysis and material science .

The synthesis of 12,12,12-Trifluorododecane-1-thiol can be achieved through several methods:

  • Direct Fluorination: Starting from dodecanethiol, fluorination can be performed using fluorinating agents under controlled conditions.
  • Alkylation Reactions: Thiourea can react with activated alkyl halides to produce thiols through an S-alkylation mechanism:
    RX+SC(NH2)2RSC(NH2)2R-X+SC(NH_2)_2\rightarrow R-SC(NH_2)_2
    followed by hydrolysis.
  • Reduction of Sulfides: Sulfides can be reduced to yield thiols using reducing agents like lithium aluminum hydride or borane .

12,12,12-Trifluorododecane-1-thiol has potential applications in several fields:

  • Surface Modification: Its ability to form self-assembled monolayers on surfaces makes it valuable for modifying surface properties such as wettability and adhesion.
  • Catalysis: The compound may serve as a catalyst or catalyst modifier due to its interaction with metal surfaces and influence on reaction environments.
  • Nanotechnology: It can be utilized in creating functionalized nanoparticles for drug delivery or sensing applications.

Interaction studies involving 12,12,12-Trifluorododecane-1-thiol focus on its reactivity with metals and other compounds. The ability of the thiol group to bind with metals allows for the exploration of its role in catalysis and material science. Studies have shown that thiols can alter the electronic properties of metal surfaces and enhance catalytic activity by providing a tailored environment around metal centers .

Several compounds share structural similarities with 12,12,12-Trifluorododecane-1-thiol. Here is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
DodecanethiolC12H26SNon-fluorinated; used in organic synthesis
PerfluorooctanethiolC8F17SHShorter chain; higher volatility
Octadecane-1-thiolC18H38SLonger chain; less hydrophobic
TridecafluorohexanethiolC6F13SHSimilar fluorination; shorter carbon chain

The unique aspect of 12,12,12-Trifluorododecane-1-thiol lies in its specific trifluorinated structure which enhances its hydrophobicity and stability compared to non-fluorinated analogs. This property is particularly advantageous for applications requiring strong surface interactions or specialized catalytic environments .

XLogP3

6.3

Dates

Modify: 2023-08-19

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